molecular formula C7H6F2N2O3 B1332831 2-(Difluoromethoxy)-5-nitroaniline CAS No. 54939-58-1

2-(Difluoromethoxy)-5-nitroaniline

Cat. No. B1332831
CAS RN: 54939-58-1
M. Wt: 204.13 g/mol
InChI Key: ZLWYRUPJFBLFJZ-UHFFFAOYSA-N
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Description

The compound 2-(Difluoromethoxy)-5-nitroaniline is not directly discussed in the provided papers. However, the papers do provide insights into various nitroaniline derivatives and their properties, which can be used to infer some aspects of the compound . Nitroaniline derivatives are known for their diverse applications, including their use in dyes, pigments, and as intermediates in pharmaceuticals. They are also studied for their potential in nonlinear optical properties and antimicrobial activities .

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation. For example, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was synthesized from 2,5-dichloronitrobenzene with a total yield of 75%, indicating the feasibility of such synthetic routes . This suggests that the synthesis of 2-(Difluoromethoxy)-5-nitroaniline could potentially follow a similar multi-step process, with specific reagents and conditions tailored to introduce the difluoromethoxy group.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be quite complex, with the potential for various hydrogen bonding patterns and interactions. For instance, 2-methyl-5-nitroaniline salts form 1D or 2D networks through hydrogen bonding, and their structures have been analyzed using X-ray diffraction and graph-set approach . Similarly, 2-amino-4-nitroaniline exhibits a noncentrosymmetric space group, which is significant for its nonlinear optical properties . These findings suggest that the molecular structure of 2-(Difluoromethoxy)-5-nitroaniline would also be intricate and could exhibit unique hydrogen bonding and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives can be influenced by their molecular structure. For example, the presence of a nitro group can facilitate certain reactions, such as hydrogen bonding interactions, as seen in various substituted nitroanilines . The difluoromethoxy group in 2-(Difluoromethoxy)-5-nitroaniline could also affect its reactivity, potentially leading to unique chemical behaviors not observed in other nitroaniline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can vary widely. For instance, 2-amino-4-nitroaniline has been shown to have significant potential for second-order nonlinear optical properties due to its crystallographic structure . The antimicrobial activity of 2-methyl-5-nitroaniline derivatives has been linked to their chemical structure, with certain derivatives showing good activity compared to standard drugs . These studies indicate that the physical and chemical properties of 2-(Difluoromethoxy)-5-nitroaniline would likely be influenced by its molecular structure, with potential applications in various fields based on its optical and biological properties.

Scientific Research Applications

  • Synthesis of Challenging OCF2H-Bearing N-Heterocycles

    • Application : Difluoromethoxylated Ketones are used as building blocks for the synthesis of challenging OCF2H-Bearing N-Heterocycles . These heterocycles are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H .
    • Method : The synthesis involves an unprecedented method of creating difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .
    • Results : The resulting scaffolds might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups .
  • Various Applications of Difluoromethoxy Compounds

    • Application : Difluoromethoxy benzene derivatives have a plethora of different applications within the chemical industry . Their functionality is being investigated and utilized in medicinal, technological and agricultural fields .
    • Method : The specific methods of application or experimental procedures vary depending on the specific field and application .
    • Results : The results or outcomes obtained also vary depending on the specific field and application .
  • Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid

    • Application : The preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed . These compounds are used as insecticides .
    • Method : A synthetic approach allowed the preparation of the desired F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The compounds were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide, to provide the two desired trifluoromethoxy analogues of Imidacloprid and Thiacloprid .
    • Results : The resulting compounds showed promising insecticidal activity .
  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H-Bearing N-Heterocycles

    • Application : Difluoromethoxylated Ketones are used as building blocks for the synthesis of challenging OCF2H-Bearing N-Heterocycles . These heterocycles are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H .
    • Method : The synthesis involves an unprecedented method of creating difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .
    • Results : The resulting scaffolds might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups .
  • Difluoromethylation of Hydroxylated Heterocycles

    • Application : The preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed . These compounds are used as insecticides .
    • Method : A synthetic approach allowed the preparation of the desired F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The compounds were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide, to provide the two desired trifluoromethoxy analogues of Imidacloprid and Thiacloprid .
    • Results : The resulting compounds showed promising insecticidal activity .
  • Synthesis of F3CO- and F2HCO-heterocyclic Building Blocks

    • Application : Difluoromethoxylated Ketones are used as building blocks for the synthesis of challenging OCF2H-Bearing N-Heterocycles . These heterocycles are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H .
    • Method : The synthesis involves an unprecedented method of creating difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .
    • Results : The resulting scaffolds might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, many nitro compounds are potentially explosive, and the compound should be handled with care.


Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. However, without more specific information, it’s difficult to suggest more detailed future directions.


properties

IUPAC Name

2-(difluoromethoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYRUPJFBLFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366235
Record name 2-(difluoromethoxy)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-nitroaniline

CAS RN

54939-58-1
Record name 2-(difluoromethoxy)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Ma, J Su, X Zhang, Q Song - Iscience, 2019 - cell.com
The development of C1 synthons to afford the products that add one extra carbon has become an important research theme in the past decade, and significant progress has been …
Number of citations: 34 www.cell.com

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